Deferitazole magnesium
Overview
Description
Deferitazole magnesium is a small molecule drug primarily known for its iron-chelating properties. It has been investigated for its potential use in treating conditions such as beta-thalassemia and chronic iron overload. The compound is a derivative of desferrithiocin and has shown promising biological properties in clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deferitazole magnesium can be synthesized through a series of chemical reactions involving the formation of a polyether derivative from desferrithiocin analogs.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents, catalysts, and controlled temperature and pressure conditions to facilitate the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions: Deferitazole magnesium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of nucleophiles or electrophiles in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives .
Scientific Research Applications
Deferitazole magnesium has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to study metal ion interactions and coordination chemistry.
Biology: Investigated for its role in iron metabolism and its potential to treat iron overload disorders.
Medicine: Explored as a therapeutic agent for conditions like beta-thalassemia and chronic iron overload.
Industry: Utilized in the development of pharmaceuticals and as a research tool in various industrial applications
Mechanism of Action
Deferitazole magnesium exerts its effects primarily through its iron-chelating properties. It binds to iron ions with high affinity, forming stable complexes that prevent iron from participating in harmful redox reactions. This mechanism helps reduce iron overload in patients with conditions like beta-thalassemia. The molecular targets include iron ions, and the pathways involved are related to iron metabolism and homeostasis .
Comparison with Similar Compounds
- Deferasirox
- Deferiprone
- Desferrioxamine
Comparison: Deferitazole magnesium is unique due to its high affinity and selectivity for iron (III) ions. It forms stable complexes that do not redox cycle, reducing the risk of iron redistribution. Compared to deferasirox, deferiprone, and desferrioxamine, this compound shows comparable or superior efficiency in scavenging iron from labile sources such as citrate and albumin .
Properties
CAS No. |
1173092-59-5 |
---|---|
Molecular Formula |
C18H25MgNO8S |
Molecular Weight |
439.8 g/mol |
IUPAC Name |
magnesium;(4S)-2-[2-hydroxy-3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylate;hydroxide |
InChI |
InChI=1S/C18H25NO7S.Mg.H2O/c1-18(17(21)22)12-27-16(19-18)13-4-3-5-14(15(13)20)26-11-10-25-9-8-24-7-6-23-2;;/h3-5,20H,6-12H2,1-2H3,(H,21,22);;1H2/q;+2;/p-2/t18-;;/m1../s1 |
InChI Key |
MVAWDZLMOYASSX-JPKZNVRTSA-L |
SMILES |
O=C([C@]1(C)N=C(C2=CC=CC(OCCOCCOCCOC)=C2O)SC1)[O-].[Mg+2].[OH-] |
Isomeric SMILES |
C[C@@]1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)[O-].[OH-].[Mg+2] |
Canonical SMILES |
CC1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)[O-].[OH-].[Mg+2] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deferitazole free base; FBS-0701; SHP-602; SSP-004184; FBS0701; SHP602; SSP004184; FBS 0701; SHP 602; SSP 004184 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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